molecular formula C14H8Cl2FN B14050124 (2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile

(2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile

Cat. No.: B14050124
M. Wt: 280.1 g/mol
InChI Key: XTWZGJUWXCRAQD-UHFFFAOYSA-N
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Description

(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound with a complex structure that includes both halogen and nitrile functional groups

Preparation Methods

The synthesis of (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile typically involves multi-step organic reactions. One common method involves the halogenation of biphenyl compounds followed by the introduction of a nitrile group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvents.

Chemical Reactions Analysis

(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The nitrile group can participate in addition reactions, leading to the formation of amides or other derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile involves its interaction with specific molecular targets. The halogen and nitrile groups play a crucial role in its reactivity and binding properties. The pathways involved in its mechanism of action depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile can be compared with other similar compounds, such as:

    (2’,6’-Dichloro-biphenyl-2-yl)-acetonitrile: Lacks the fluorine atom, which may affect its reactivity and applications.

    (3-Fluoro-biphenyl-2-yl)-acetonitrile: Lacks the chlorine atoms, which may influence its chemical properties.

    (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.

Properties

Molecular Formula

C14H8Cl2FN

Molecular Weight

280.1 g/mol

IUPAC Name

2-[2-(2,6-dichlorophenyl)-6-fluorophenyl]acetonitrile

InChI

InChI=1S/C14H8Cl2FN/c15-11-4-2-5-12(16)14(11)10-3-1-6-13(17)9(10)7-8-18/h1-6H,7H2

InChI Key

XTWZGJUWXCRAQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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